Thalidomide-O-C3-OH

Catalog No.
S14469232
CAS No.
M.F
C16H16N2O6
M. Wt
332.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thalidomide-O-C3-OH

Product Name

Thalidomide-O-C3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21)

InChI Key

NWALCWKEENYBPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO

Thalidomide-O-C3-OH is a hydroxylated derivative of thalidomide, a compound originally introduced in the late 1950s as a sedative and antiemetic. Thalidomide became infamous for its teratogenic effects, leading to severe birth defects when taken by pregnant women. Despite this dark history, thalidomide and its derivatives have been repurposed for various medical applications, particularly in treating conditions such as multiple myeloma and certain inflammatory diseases due to their immunomodulatory properties .

The compound's structure is characterized by its molecular formula C16H16N2O6C_{16}H_{16}N_{2}O_{6} and an IUPAC name of 2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione. This configuration allows it to engage in diverse

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction: The compound can be reduced to generate alcohols or amines.
  • Substitution: The hydroxyl group can be replaced with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
  • Substitution: Thionyl chloride or phosphorus tribromide are often employed for substitution reactions.

Major Products Formed

The reactions involving Thalidomide-O-C3-OH yield various derivatives, including:

  • Ketones
  • Carboxylic acids
  • Alcohols
  • Amines
  • Substituted compounds

Thalidomide-O-C3-OH exhibits significant biological activity, primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins involved in cell proliferation and survival, such as transcription factors IKZF1 and IKZF3. Consequently, the compound demonstrates anti-inflammatory effects by modulating cytokine release, particularly tumor necrosis factor-alpha.

Research indicates that Thalidomide-O-C3-OH may also have potential applications in treating various cancers and autoimmune diseases due to its immunomodulatory properties .

The synthesis of Thalidomide-O-C3-OH typically involves the hydroxylation of thalidomide. Common synthetic routes include:

  • Hydroxylation with Hydrogen Peroxide: This method employs hydrogen peroxide as a hydroxylating agent in organic solvents like dichloromethane or acetonitrile at controlled temperatures (0°C to 25°C).
  • Osmium Tetroxide Method: Another approach uses osmium tetroxide under similar conditions for selective hydroxylation.

Industrial Production Methods

In industrial settings, continuous flow reactors are often utilized for the large-scale production of Thalidomide-O-C3-OH. This method ensures consistent quality and yield while optimizing reaction conditions to minimize by-products.

Thalidomide-O-C3-OH has diverse applications across various fields:

  • Chemistry: Serves as a precursor for synthesizing complex molecules.
  • Biology: Investigated for its effects on cellular processes and protein interactions.
  • Medicine: Explored for potential treatments in cancers and inflammatory conditions.
  • Industry: Used in developing new pharmaceuticals and therapeutic agents .

Studies on Thalidomide-O-C3-OH have focused on its interactions with cellular proteins and pathways. Its mechanism of action involves selective degradation of target proteins via the cereblon pathway, which has implications for cancer therapy and immune modulation. Research continues to explore the compound's full range of interactions within biological systems to better understand its therapeutic potential .

Several compounds share structural similarities with Thalidomide-O-C3-OH, including:

  • Lenalidomide: A thalidomide derivative known for enhanced anti-cancer properties.
  • Pomalidomide: Another analogue with potent immunomodulatory effects.
  • 5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide exhibiting distinct biological activities.

Uniqueness

Thalidomide-O-C3-OH is unique due to its specific hydroxylation pattern that imparts distinct chemical and biological properties compared to these similar compounds. Its ability to selectively degrade certain proteins makes it a valuable tool in targeted protein degradation research and therapeutic applications.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

332.10083623 g/mol

Monoisotopic Mass

332.10083623 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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